![molecular formula C16H17ClN2O3S B14361014 N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-06-3](/img/structure/B14361014.png)
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chlorophenyl and sulfonyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-aminobenzamide.
Sulfonylation: The 4-aminobenzamide undergoes sulfonylation with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonylated intermediate is then coupled with 4-chloroaniline using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group could play a role in binding to the active site of enzymes, while the chlorophenyl group might enhance its binding affinity or specificity.
相似化合物的比较
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(4-Chlorophenyl)-4-aminobenzamide: Similar structure but without the sulfonyl group.
N-(4-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to the combination of the chlorophenyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
属性
CAS 编号 |
90234-06-3 |
|---|---|
分子式 |
C16H17ClN2O3S |
分子量 |
352.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11(2)23(21,22)19-15-7-3-12(4-8-15)16(20)18-14-9-5-13(17)6-10-14/h3-11,19H,1-2H3,(H,18,20) |
InChI 键 |
QDFVSSKISSVJKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

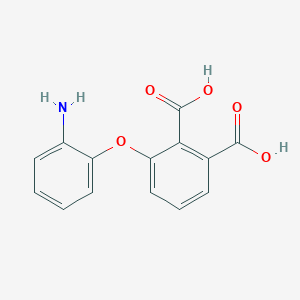
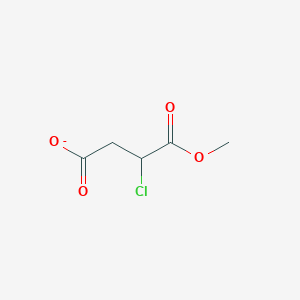
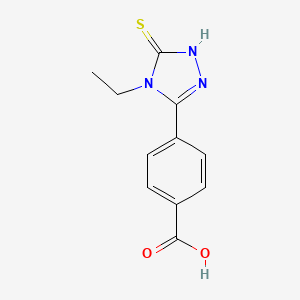
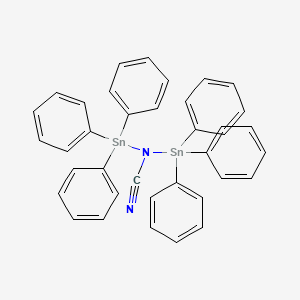
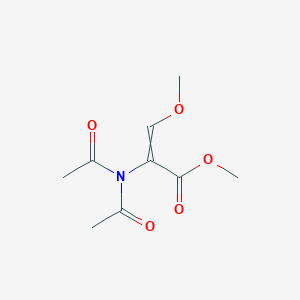
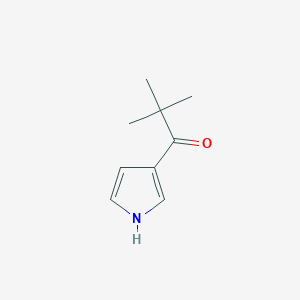
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


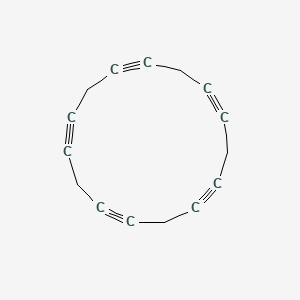
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
